4-Fluoroquinazoline

Synthetic Chemistry Reactivity Heterocyclic Chemistry

Researchers often face unpredictable reactivity when scaling heterocyclic syntheses. 4-Fluoroquinazoline solves this with a reactivity profile directly correlated to calculated frontier-electron density at the C4 position, enabling predictable nucleophilic aromatic substitution. This ensures higher reaction yields and reliable pathway optimization for kinase inhibitor cores. • Provides a distinct leaving group profile vs. chloro/bromo analogs, offering unique electronic control in SNAr reactions. • Fluorine acts as a weak H-bond acceptor, allowing conformational modulation not possible with heavier halogens. • Favorable fragment properties: LogP 1.77, PSA 25.78 Ų, supports lead optimization with controlled lipophilicity.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
CAS No. 56595-09-6
Cat. No. B1295469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroquinazoline
CAS56595-09-6
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)F
InChIInChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
InChIKeyWDTKVHIQJVALDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoroquinazoline: Properties and Building Block Role


4-Fluoroquinazoline is a heterocyclic organic compound with the molecular formula C8H5FN2, featuring a quinazoline core with a single fluorine substitution at the 4-position [1]. It is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, serving as a precursor for more complex, biologically active molecules [2]. Its fundamental physicochemical properties, including a molecular weight of 148.137 g/mol, an exact mass of 148.044, a LogP of 1.7689, and a topological polar surface area (PSA) of 25.78 Ų, define its behavior as a small, moderately lipophilic building block [1].

1
Quinazoline core scaffold for kinase inhibitor and bioactive molecule design
2
C4-fluorine leaving group enables predictable SNAr diversification
3
Moderately lipophilic, low polar surface area profile supports ADME tuning

4-Fluoroquinazoline Substitution Specificity


Interchanging 4-fluoroquinazoline with its chloro, bromo, or iodo analogs is not feasible without fundamentally altering synthetic outcomes and molecular properties. The unique electronic and steric characteristics of the fluorine atom, compared to other halogens, dictate its reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) and its ability to engage in specific non-covalent interactions. For instance, a study on 4-haloquinazolines established a correlation between reactivity and frontier-electron density at the C4 position, indicating that the fluorine substituent imparts a distinct electronic profile that governs reaction yields and pathways [1]. Furthermore, in more complex derivatives, the fluorine atom can act as a weak hydrogen bond acceptor, a property not shared by heavier halogens, which can significantly influence molecular conformation and target binding [2].

Halogen replacement
Chloro, bromo, or iodo analogs alter SNAr reactivity profile due to different frontier-electron density at C4, potentially shifting reaction yields and pathways.
Hydrogen bonding
Fluorine-specific weak H-bond acceptor capacity (N-H···F) is absent in heavier halogens, removing a conformational control element in target binding.
Physicochemical profile
Different halogen substituents shift lipophilicity and polar surface area, leading to distinct ADME predictions that may not transfer directly.

4-Fluoroquinazoline Quantitative Evidence


Frontier-Electron Density and SNAr Reactivity

The reactivity of 4-fluoroquinazoline derivatives is quantitatively linked to the frontier-electron density at the C4 position. A foundational study demonstrated that the yield of reaction products from 4-fluoroquinazoline derivatives is roughly correlated with the calculated frontier-electron density (fr(N)) at the C4 carbon of the starting material [1]. This establishes a predictive, quantifiable relationship for this compound's behavior in SNAr reactions, differentiating it from other halogens which would exhibit different electronic densities at the reactive center. The study provides a framework for understanding and predicting its reactivity in nucleophilic displacement reactions, a key step in derivative synthesis.

SNAr Reactivity
Supporting evidence
Reaction yield correlates with frontier-electron density (fr(N)) at C4; differing from other 4-haloquinazolines.
Reported reactivity predictability supports route selection over other halogen analogs.
Yields vary with nucleophile; specific values require in-lab verification.
Synthetic Chemistry Reactivity Heterocyclic Chemistry

Intramolecular N-H···F Hydrogen Bonding

In 4-anilino-5-fluoroquinazoline derivatives, a direct comparison of fluoride versus methoxy as hydrogen bond acceptors was conducted [1]. The study experimentally observed a through-space N-H···F coupling of 19±1 Hz by NMR spectroscopy, confirming a weak hydrogen bonding interaction with a distance of approximately 2.0 Å and an angle of ~138° [1]. This property is unique to fluorine among the halogens and cannot be achieved with a chloro, bromo, or iodo substituent. This interaction can be modulated by electronic substituent effects, offering a design handle for influencing molecular conformation and target binding [1].

H-Bond Conformation
Class-level
N-H···F coupling constant 1hJNH,F = 19±1 Hz, distance ~2.0 Å via NMR, X-ray, DFT in a quinazoline analog.
Fluorine enables tunable conformational constraint; not available with heavier halogens.
Observed in 4-anilino-5-fluoroquinazoline derivatives; transferability requires review.
Medicinal Chemistry Structural Biology Molecular Design

Lipophilicity and Molecular Descriptors

4-Fluoroquinazoline possesses a specific set of calculated physicochemical properties that influence its behavior in both synthetic and biological contexts. It has a reported LogP (partition coefficient) of 1.7689 and a topological polar surface area (PSA) of 25.78 Ų [1]. These values are distinct from those of its heavier halogen analogs (e.g., 4-chloro, bromo, or iodo quinazoline), which would have higher lipophilicity and slightly different molecular volumes. These differences are critical for medicinal chemists using the scaffold as a starting point, as they directly impact the predicted ADME properties of the final drug candidates.

Lipophilicity & PSA
Supporting evidence
LogP = 1.7689, Topological PSA = 25.78 Ų (calculated). Heavier halogen analogs expected to show higher LogP.
Defined starting point for lower lipophilicity compared to chloro/bromo/iodo variants.
Computed properties; experimental validation may refine ADME predictions.
Medicinal Chemistry ADME Computational Chemistry

4-Fluoroquinazoline Application Scenarios


Kinase Inhibitor and Bioactive Molecule Design

The use of 4-fluoroquinazoline as a core scaffold is prevalent in the design of kinase inhibitors and other bioactive molecules. The evidence of a predictable reactivity profile based on frontier-electron density [1] makes it a reliable intermediate for introducing diverse amine substituents at the C4 position, a common motif in tyrosine kinase inhibitors. Furthermore, the demonstrated ability of fluorine in similar scaffolds to participate in intramolecular hydrogen bonding [2] provides a unique design element for modulating binding conformation and potency.

SNAr Reaction Optimization

The foundational study linking the reactivity of 4-fluoroquinazoline derivatives to calculated frontier-electron densities [1] supports its use in optimizing synthetic pathways. By understanding and predicting its reactivity, chemists can select the appropriate reaction conditions and nucleophiles to achieve desired transformations with higher predictability. This is particularly valuable when scaling up reactions or when dealing with complex substrates where a more reactive or less reactive halogen would be disadvantageous.

Fragment-Based Drug Discovery & Scaffold Hopping

With its well-defined, favorable physicochemical properties (LogP = 1.7689, PSA = 25.78 Ų) [3], 4-fluoroquinazoline is an attractive fragment for drug discovery. Its small size and moderate lipophilicity make it an ideal starting point for fragment growth or linking strategies. When seeking to modulate the lipophilicity of a lead series, a medicinal chemist might deliberately choose this 4-fluoro building block over a 4-chloro or 4-bromo variant to maintain a lower LogP while preserving the core pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Predictable SNAr reactivity at C4
Reactivity correlation with frontier-electron density
SNAr reaction optimization
Fluorine as leaving group with distinct electronic profile
Reaction yield prediction via fr(N) and nucleophile selection
Fragment-based drug discovery
Moderate lipophilicity, low PSA scaffold
LogP and PSA profile tuning vs. heavier halogen fragments

Technical Documentation Hub

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